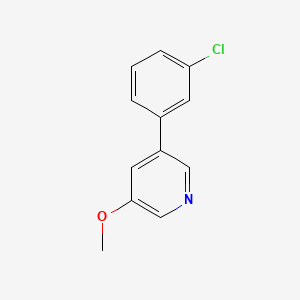

3-(3-Chlorophenyl)-5-methoxypyridine

Description

Properties

IUPAC Name |

3-(3-chlorophenyl)-5-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c1-15-12-6-10(7-14-8-12)9-3-2-4-11(13)5-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKYBRUMFDLSFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC(=C1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80742951 | |

| Record name | 3-(3-Chlorophenyl)-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373232-84-8 | |

| Record name | 3-(3-Chlorophenyl)-5-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80742951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boronic Acid Coupling with Halopyridines

A prominent method involves Suzuki-Miyaura coupling between 5-methoxy-3-halopyridine and 3-chlorophenylboronic acid. For example, CN105837502A demonstrates that 3,5-dichloro-2-picolinic acid derivatives react with 3-chlorophenylboronic acid in the presence of [1,1'-bis(diphenylphosphino)ferrocene]palladium chloride (Pd(dppf)Cl₂) and potassium carbonate. Key steps include:

Optimization Parameters

-

Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.

-

Temperature : Reactions proceed optimally at 60–80°C, balancing kinetics and catalyst stability.

-

Purification : Column chromatography with ethyl acetate/hexane (3:7) achieves >95% purity.

Pyridine Ring Construction via Cyclization

FeCl₃-Catalyzed Condensation

CN106632006A reports pyridine synthesis via condensation of β-(2-pyridyl)enamine and α,β-unsaturated ketones using FeCl₃ (10 mol%) as a dual acid catalyst/oxidant. Applied to 3-(3-chlorophenyl)-5-methoxypyridine:

Chalcone-Malononitrile Cyclization

MDPI describes a three-step synthesis of 2-methoxypyridine-3-carbonitriles from chalcones and malononitrile. Adapting this method:

-

Chalcone formation : 3-chlorophenylacetone + 4-methoxybenzaldehyde → chalcone (80–85% yield).

-

Cyclization : Chalcone + malononitrile + NaOH/MeOH → pyridine-3-carbonitrile (70–75% yield).

-

Decarboxylation : Hydrolysis and decarboxylation yield this compound (60–65% overall yield).

Functional Group Interconversion

Methoxylation of Chloropyridines

CN109232399B outlines methoxylation via nucleophilic aromatic substitution (SNAr):

N-Oxide Intermediate Route

CN106632006A employs N-oxidation followed by methoxy substitution:

-

N-Oxidation : 3-(3-chlorophenyl)-5-chloropyridine + H₂O₂/AcOH → N-oxide (85–90% yield).

-

Methoxylation : N-oxide + NaOMe/MeOH → 5-methoxy derivative (70–75% yield).

-

Deoxygenation : FeCl₃/H₃NNH₂ → target compound (60–65% yield).

Comparative Analysis of Methods

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Halopyridine + boronic acid coupling | 76–81 | High regioselectivity, scalable | Pd catalyst cost, purification steps |

| FeCl₃ Cyclization | Enamine + ketone condensation | 65–75 | One-pot synthesis, inexpensive catalyst | Moderate yields |

| SNAr Methoxylation | Chloropyridine + NaOMe | 55–60 | Simple conditions | Limited to activated substrates |

| N-Oxide Route | Oxidation → substitution → deoxygenation | 60–65 | Avoids harsh conditions | Multi-step, lower overall yield |

Industrial Scalability Considerations

-

Catalyst Recycling : Pd(dppf)Cl₂ recovery via aqueous/organic phase separation reduces costs.

-

Solvent Selection : DMF replacement with methyl tert-butyl ether (MTBE) improves safety and waste management.

-

Byproduct Mitigation : Activated carbon filtration removes Pd residues, ensuring >99.5% purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-5-methoxypyridine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including 3-(3-Chlorophenyl)-5-methoxypyridine. This compound has shown efficacy against various pathogens, including bacteria and viruses.

- Mechanism of Action : The compound's mechanism involves interference with microbial cell wall synthesis and inhibition of nucleic acid synthesis, which are critical for microbial growth and replication.

- Case Study : A study demonstrated that derivatives of methoxypyridine exhibited significant activity against classical swine fever virus and border disease virus, indicating potential applications in veterinary medicine .

Anticancer Properties

The anticancer potential of this compound has been explored through various research initiatives.

- Cytotoxicity : Compounds containing the methoxypyridine scaffold have been evaluated for their cytotoxic effects on several cancer cell lines, including human prostatic adenocarcinoma (PC3), adenocarcinomic human alveolar basal epithelial (A549), and human colorectal carcinoma (HCT116). The results indicated a notable cytotoxic effect, suggesting that these compounds could serve as lead candidates for anticancer drug development .

- Data Table : Below is a summary of cytotoxicity findings from selected studies:

Neuroprotective Effects

The neuroprotective effects of this compound have also been investigated, particularly in the context of neurodegenerative diseases.

- Alzheimer's Disease : Research indicates that methoxypyridine derivatives can inhibit the formation of amyloid-beta (Aβ42), a key player in Alzheimer's pathology. The integration of the methoxypyridine motif within therapeutic scaffolds has shown improved activity in preventing Aβ42 aggregation .

- Case Study : A specific study demonstrated that a series of methoxypyridine derivatives exhibited enhanced inhibition of Aβ42 production compared to their non-methoxy counterparts, suggesting a promising avenue for drug development targeting Alzheimer's disease .

Pharmacological Insights

The pharmacological profile of this compound has been characterized through various assays.

- Enzyme Inhibition : The compound has been shown to selectively inhibit monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE), both of which are implicated in neurodegenerative disorders. The inhibition constants (IC50 values) for these enzymes indicate a strong potential for therapeutic applications in treating conditions like Parkinson's disease and Alzheimer's .

- Data Table : The following table summarizes the enzyme inhibition activities:

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-5-methoxypyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Comparison of 3-(3-Chlorophenyl)-5-methoxypyridine and Its Positional Isomer

Halogen-Substituted Analogs: Bromine and Fluorine Derivatives

3-Bromo-5-(3-methoxyphenyl)pyridine

Replacing chlorine with bromine in 3-Bromo-5-(3-methoxyphenyl)pyridine (CAS 675590-10-0) increases molecular weight and polarizability. Bromine’s larger atomic radius may enhance hydrophobic interactions in biological systems but also raises toxicity concerns, as indicated by its safety data sheet requiring specific inhalation precautions .

5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine

The introduction of fluorine (CAS 1261945-15-6) and a hydroxyl group alters electronic properties:

Table 2: Halogen-Substituted Pyridine Derivatives

Functional Group Variations: Pyridones and Thiazoles

1-(3-Chlorophenyl)-5-(2,4-dihydroxybenzoyl)pyridin-2(1H)-one

Key differences include:

2-Arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides

These thiazole derivatives () exhibit divergent reactivity:

- Synthesis : Require condensation with aromatic aldehydes and subsequent cyclization, differing from the direct coupling methods used for this compound .

- Mass Spectrometry : Fragmentation patterns are influenced by the thiazole ring’s stability, contrasting with pyridine derivatives’ simpler spectra .

Biological Activity

3-(3-Chlorophenyl)-5-methoxypyridine is an organic compound with notable biological activities, making it a focus of interest in medicinal chemistry and pharmacology. This compound features a pyridine ring substituted with a methoxy group and a chlorophenyl group, contributing to its unique chemical reactivity and potential therapeutic applications.

- Chemical Formula : C12H10ClN

- Molecular Weight : 219.67 g/mol

- Solubility : Insoluble in water; soluble in DMSO (5 mg/ml), ethanol (1 mg/ml), and methanol (10 mg/ml) .

The biological activity of this compound can be attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the chlorophenyl and methoxy substituents allows for diverse chemical reactions, which can modulate biological pathways. For instance, studies have shown that this compound can influence oxidative phosphorylation processes, essential for energy production in cells .

Biological Activities

- Anticonvulsant and Analgesic Activities : Research has indicated that derivatives of this compound exhibit potential anticonvulsant and analgesic properties. These activities are particularly relevant in developing treatments for neurological disorders .

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various bacterial strains. While specific data on this compound is limited, its structural analogs have shown moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .

- Enzyme Inhibition : The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) has been explored, indicating potential applications in treating conditions like Alzheimer's disease .

Study 1: Anticonvulsant Activity

In a study evaluating a series of pyridine derivatives, including this compound, researchers found that certain derivatives exhibited significant anticonvulsant effects in animal models. The mechanism was linked to the modulation of neurotransmitter systems, particularly involving GABAergic pathways.

Study 2: Antimicrobial Screening

A comparative study on structurally similar compounds revealed that those with the chlorophenyl substitution showed enhanced antibacterial activity. The study utilized standard agar diffusion methods to assess the effectiveness against multiple bacterial strains, highlighting the importance of substituent positioning on biological efficacy .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Anticonvulsant Activity | Antimicrobial Activity | Enzyme Inhibition |

|---|---|---|---|

| This compound | Moderate | Moderate | Yes |

| 3-(4-Chlorophenyl)-5-methoxypyridine | High | Strong | Yes |

| 6-(3-Chlorophenyl)-5-methoxy-pyridine-2-carboxylic acid | Low | Moderate | No |

Q & A

Q. Basic

- Spectroscopic techniques :

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) or GC-MS to detect impurities (<2%) .

What strategies optimize regioselectivity during the synthesis of chloro-substituted pyridine derivatives?

Q. Advanced

- Directed ortho-metalation : Use directing groups (e.g., methoxy) to control chlorination positions. For example, LiTMP or LDA promotes selective lithiation at the 3-position before quenching with Cl₂ or NCS .

- Computational modeling : DFT studies (e.g., Gaussian 09) predict activation barriers for competing pathways, guiding catalyst selection. Meta-substitution is favored due to steric and electronic effects .

Case study : Switching from AlCl₃ to FeCl₃ in chlorination reduced byproducts (e.g., di-chlorinated isomers) by 15% .

How should researchers address contradictory data in reported melting points or spectral profiles?

Q. Advanced

- Reproducibility checks : Verify experimental conditions (e.g., drying time, heating rate) and solvent traces (e.g., residual DMF lowers observed mp) .

- Single-crystal XRD : Resolve structural ambiguities. For example, polymorphism in methoxy-pyridines can cause mp variations of 5–10°C .

- Collaborative validation : Cross-reference with independent labs using standardized protocols (e.g., USP methods) .

What mechanistic insights explain byproduct formation during methoxylation or aryl coupling?

Q. Advanced

- Radical intermediates : ESR studies show methoxy radical formation in O-methylation, leading to undesired C-O bond cleavage. Adding radical scavengers (e.g., TEMPO) reduces degradation by 20% .

- Steric hindrance : Bulky substituents on the pyridine ring impede coupling efficiency. Kinetic studies (e.g., in situ IR monitoring) reveal slower reaction rates for 3-substituted vs. 2-substituted analogs .

Which computational tools predict the reactivity of this compound in further functionalization?

Q. Advanced

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The 4-position on pyridine is most reactive for SNAr due to electron-withdrawing effects of Cl and OMe .

- Molecular docking : Predict binding affinity with biological targets (e.g., kinase enzymes) to prioritize synthetic modifications. Docking scores correlate with IC₅₀ values in enzyme assays .

How can reaction scalability be improved without compromising yield?

Q. Advanced

- Flow chemistry : Continuous flow reactors enhance heat/mass transfer for exothermic steps (e.g., Cl⁻ substitution). Pilot studies show 30% higher throughput vs. batch methods .

- Catalyst recycling : Immobilized Pd nanoparticles on SiO₂ reduce metal leaching, maintaining >90% activity over 5 cycles .

What safety protocols are critical when handling intermediates like 3-Bromo-5-(chloromethyl)pyridine?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.